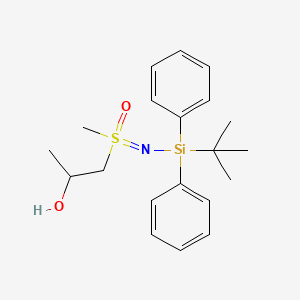

1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol

Description

1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol is a structurally complex molecule featuring a propan-2-ol backbone modified with a tert-butyldiphenylsilyl (TBDPS) group and a methylsulfonimidoyl moiety. The TBDPS group is a sterically hindered silyl protecting agent commonly used in organic synthesis to stabilize reactive intermediates, particularly hydroxyl groups .

Properties

IUPAC Name |

1-[N-[tert-butyl(diphenyl)silyl]-S-methylsulfonimidoyl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2SSi/c1-17(22)16-24(5,23)21-25(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIARUKVAYOQKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=N[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO2SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007917-16-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007917-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the introduction of the methylsulfonimidoyl group through a series of reactions involving sulfonyl chlorides and amines. The final step often involves the coupling of the protected intermediate with propan-2-ol under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonimidoyl group to amines.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions involving strong acids or bases, such as hydrochloric acid or sodium hydroxide, are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol with related propan-2-ol derivatives based on structural features, biological activities, and physicochemical properties.

Structural Analogues from Literature

Key Differences and Implications

Protecting Groups: The TBDPS group in the target compound offers superior steric protection compared to methoxymethyl or methoxy groups in –2. This enhances stability in acidic or nucleophilic environments, making it suitable for multi-step syntheses . In contrast, methoxyphenoxyethylamino groups in compounds 10 and 11 (–2) prioritize hydrogen-bonding interactions, critical for adrenoceptor binding .

Bioactivity :

- Sulfonimidoyl groups are less common than sulfonamides (e.g., in mefentrifluconazole) but may exhibit enhanced chiral recognition or enzyme inhibition due to their nitrogen substitution .

- Indolyloxy derivatives (–2) demonstrate antiarrhythmic activity, whereas the TBDPS group in the target compound likely shifts applications toward synthetic intermediates rather than direct bioactivity .

Sulfonimidoyl groups may introduce moderate acidity (pKa ~8–10) due to the NH group, enabling pH-dependent reactivity absent in non-imidoylated analogs .

Research Findings and Hypotheses

- Synthetic Utility : The TBDPS group likely facilitates hydroxyl protection in stereoselective syntheses, as seen in other silylated intermediates .

- Chiral Resolution : The sulfonimidoyl group could enable asymmetric catalysis or chiral separation, similar to sulfoximines in medicinal chemistry .

- Biological Potential: Structural analogs with propan-2-ol backbones show diverse activities (antiarrhythmic, fungicidal), suggesting that modifying substituents (e.g., replacing indolyloxy with sulfonimidoyl) may target novel pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.